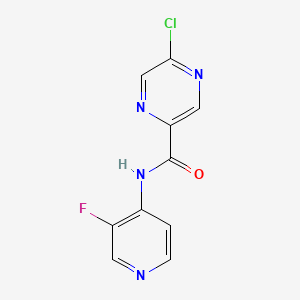
1-Cyclopropylpiperazine-2-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropylpiperazine-2-methanol is a chemical compound with the molecular formula C8H16N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of a cyclopropyl group and a hydroxymethyl group attached to the piperazine ring makes this compound a unique and interesting compound for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
1-Cyclopropylpiperazine-2-methanol can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include parallel solid-phase synthesis and photocatalytic synthesis . The compound is then purified and characterized using various analytical techniques such as FT-IR and FT-Raman spectroscopy .
化学反応の分析
Types of Reactions
1-Cyclopropylpiperazine-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted piperazine derivatives .
科学的研究の応用
1-Cyclopropylpiperazine-2-methanol has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-Cyclopropylpiperazine-2-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1-Cyclopropylpiperazine-2-methanol can be compared with other similar compounds, such as:
1-Cyclopropylpiperazine: A derivative of piperazine with a cyclopropyl group attached to the nitrogen atom.
4-Cyclopropylpiperazine: Another piperazine derivative with a cyclopropyl group attached to the fourth position of the ring.
The uniqueness of this compound lies in the presence of both the cyclopropyl group and the hydroxymethyl group, which confer distinct chemical and biological properties to the compound .
特性
分子式 |
C8H16N2O |
|---|---|
分子量 |
156.23 g/mol |
IUPAC名 |
(1-cyclopropylpiperazin-2-yl)methanol |
InChI |
InChI=1S/C8H16N2O/c11-6-8-5-9-3-4-10(8)7-1-2-7/h7-9,11H,1-6H2 |
InChIキー |
HCPBSQWUTUTSGC-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2CCNCC2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


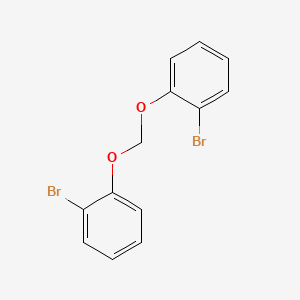
![3-Cyclopropyl-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13710787.png)
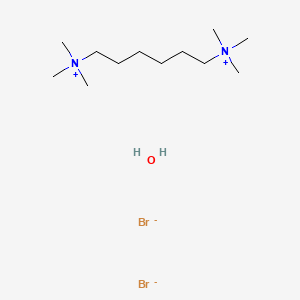

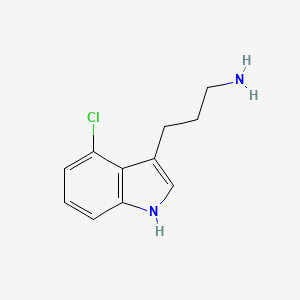


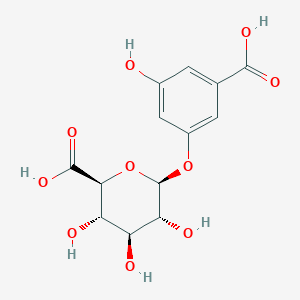
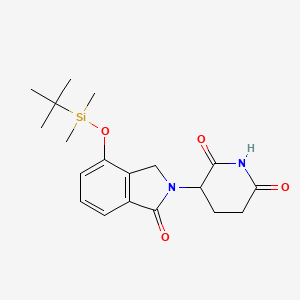


![Tert-butyl 3-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoate](/img/structure/B13710841.png)

